molecular formula C12H18N2O2 B1375639 Tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate CAS No. 1159982-27-0

Tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate

Cat. No. B1375639
M. Wt: 222.28 g/mol
InChI Key: SNIXSVYUUCIRRS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate” is represented by the formula C12H20N2O2 . The InChI code for this compound is 1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3 .


Physical And Chemical Properties Analysis

“Tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate” has a molecular weight of 224.3 . It is stored in an inert atmosphere at 2-8°C . The compound is a colorless to yellow liquid or semi-solid or solid or lump .

Scientific Research Applications

Synthetic Routes and Chemical Synthesis

One study detailed the synthetic routes of Vandetanib, highlighting the utility of related tert-butyl piperidine carboxylates in synthesizing complex molecules. This process involves steps such as substitution, deprotection, and cyclization, demonstrating the role of such compounds in facilitating industrial-scale chemical synthesis with favorable yields and commercial value (Mi, 2015).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of related compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater shows the microbial ability to degrade these substances. This has implications for understanding the environmental impact and degradation pathways of tert-butyl piperidine carboxylates, which could be similar in structure and reactivity (Thornton et al., 2020).

Industrial Applications

Another aspect is the use of tert-butyl compounds in industrial applications, such as the three-phase partitioning technique for bioseparation processes. This method is notable for extracting and purifying bioactive molecules, highlighting the potential utility of tert-butyl piperidine carboxylates in similar separation and purification techniques (Yan et al., 2018).

Environmental Pollution and Remediation

The review of synthetic phenolic antioxidants and their environmental occurrence, fate, and toxicity, including compounds with tert-butyl groups, suggests potential environmental implications for tert-butyl piperidine carboxylates. Understanding the environmental behavior, human exposure, and toxicity of these compounds is crucial for assessing their impact and developing strategies for mitigation and remediation (Liu & Mabury, 2020).

Safety And Hazards

This compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIXSVYUUCIRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CC#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742674
Record name tert-Butyl 3-(cyanomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate

CAS RN

1159982-27-0
Record name tert-Butyl 3-(cyanomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate

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